Cas no 86-84-0 (1-Naphthyl isocyanate)

1-Naphthyl isocyanate structure
1-Naphthyl isocyanate structure
1-Naphthyl isocyanate
86-84-0
C11H7NO
169.179382562637
MFCD00003881
34392
87571517

1-Naphthyl isocyanate Properties

Names and Identifiers

    • α-Naphthyl isocyanate
    • Alpha-naphthylcarbylamine
    • alpha-Naphthyl isocyanate
    • 1-Naphthyl isocyanate
    • 1-Isocyanatonaphthalene
    • 1-isocyanato-naphthalene
    • 1-naphathyl isocyanate
    • 1-naphthalene isocyanate
    • 1-naphtylisocyanate
    • A-NAPHTHYL ISOCYANATE
    • CYCLOHEXANE-195
    • CYCLOHEXANE-205
    • HEXAHYDROBENZENE
    • HEXAMETHYLENE
    • HEXANAPHTHALENE
    • HEXANAPHTHENE
    • l-naphthyl isocyanate
    • naphth-1-yl isocyanate
    • NAPHTHENE
    • Isocyanic Acid 1-Naphthyl Ester
    • 86-84-0
    • 1-NAPHTHYLISOCYANATE [MI]
    • NAPHTHYL ISOCYANATE, 1-
    • 1-Naphthyl isocyanate, for HPLC derivatization, >=99.0% (GC)
    • AS-14269
    • NSC-4023
    • DTXSID9058949
    • NSC4023
    • Q27262522
    • SCHEMBL374
    • GEO-04573
    • MFCD00003881
    • alpha-naphthylisocyanate
    • FT-0608118
    • 1-Naphthylisocyanate
    • EINECS 250-067-7
    • STK399781
    • F2191-0305
    • FT-0651962
    • (R)-ALPHA-CYANOBENZYLACETATE
    • naphthylisocyanate
    • EN300-20916
    • 1-Naphthyl isocyanate, 98%
    • .alpha.-Naphthyl isocyanate
    • A820223
    • BBL027443
    • AB00331
    • Isocyanatonaphthalene
    • W-104056
    • Naphthalene, isocyanato-
    • EC 201-703-7
    • UNII-5LH2P0691E
    • Naphthalene, 1-isocyanato-
    • AI3-15382
    • CHEMBL2074791
    • I0125
    • NSC 4023
    • naphthyl isocyanate
    • C11H7NO
    • 1-naphthyl-isocyanate
    • AKOS000120750
    • InChI=1/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7
    • naphthylisocyanat
    • 30135-65-0
    • 1-naphthylisocyanat
    • EINECS 201-703-7
    • Isocyanic acid, 1-naphthyl ester
    • D91084
    • 5LH2P0691E
    • 1-Isocyanatonaphthalene (ACI)
    • Isocyanic acid, 1-naphthyl ester (6CI, 7CI, 8CI)
    • Naphthalen-1-ylisocyanate
    • DB-019292
    • NS00006287
    • +Expand
    • MFCD00003881
    • BDQNKCYCTYYMAA-UHFFFAOYSA-N
    • 1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
    • O=C=NC1C2C(=CC=CC=2)C=CC=1
    • 742779

Computed Properties

  • 169.052764g/mol
  • 0
  • 3.7
  • 0
  • 2
  • 1
  • 169.052764g/mol
  • 169.052764g/mol
  • 29.4Ų
  • 13
  • 220
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.80710
  • 29.43000
  • 6410
  • n20/D 1.6344(lit.)
  • 267 °C/761 mmHg(lit.)
  • 4 °C (lit.)
  • 168.8 mm Hg ( 37.7 °C)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Miscible with alcohol, chloroform and diethyl ether.
  • colorless liquid ,Almost odourless at room temperature,Its steam has a special pungent smell,Sensitive to humidity,Encounter waterdecomposition
  • Stable. Incompatible with strong oxidizing agents, alcohols.
  • Soluble in ethanol \ chloroform \ ether and petroleum ether
  • Moisture Sensitive
  • 1.177 g/mL at 25 °C(lit.)

1-Naphthyl isocyanate Security Information

1-Naphthyl isocyanate Customs Data

  • 2929109000
  • China Customs Code:

    2929109000

    Overview:

    2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1-Naphthyl isocyanate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004RDF-5g
1-Naphthyl isocyanate
86-84-0 99%
5g
$6.00 2024-04-21
A2B Chem LLC
AC21299-5g
1-Naphthyl isocyanate
86-84-0 99%
5g
$6.00 2024-04-19
abcr
AB118127-1 g
1-Naphthyl isocyanate, 98%; .
86-84-0 98%
1g
€50.60 2023-04-05
Ambeed
A456160-5g
1-Naphthylisocyanate
86-84-0 99%
5g
$7.0 2024-07-18
Apollo Scientific
OR11220-25g
Naphth-1-yl isocyanate
86-84-0
25g
£18.00 2024-07-21
Enamine
EN300-20916-0.05g
1-isocyanatonaphthalene
86-84-0 94%
0.05g
$19.0 2023-05-02
eNovation Chemicals LLC
D102211-100ml
1-Naphthyl isocyanate
86-84-0 97%
100ml
$200 2022-06-08
Fluorochem
046958-5g
1-Naphthyl isocyanate
86-84-0 97%
5g
£10.00 2022-03-01
Key Organics Ltd
AS-14269-1MG
1-Naphthyl isocyanate
86-84-0 >98%
1mg
£37.00 2023-09-09
Life Chemicals
F2191-0305-0.25g
1-Naphthyl isocyanate
86-84-0 95%+
0.25g
$18.0 2023-09-06

1-Naphthyl isocyanate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Boron trichloride Solvents: Benzene
Reference
Synthesis of isocyanates from carbamate esters employing boron trichloride
Butler, D. C. D.; et al, Chemical Communications (Cambridge), 1998, (23), 2575-2576

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Toluene
Reference
Synthesis of isocyanates from carboxylic chlorides and sodium azide in mixtures of low-polar and polar aprotic solvents
Zlobin, V. A.; et al, Izvestiya Vysshikh Uchebnykh Zavedenii, 1989, 32(12), 35-7

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  0 - 5 °C; 5 °C → rt; 2 h, reflux
Reference
Antimalarial activity of novel imidazoisoquinolinone derivatives correlates with heme binding affinity
Bollini, Mariela; et al, Medicinal Chemistry Research, 2015, 24(4), 1496-1503

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  rt; 4 h, reflux
Reference
Comparison of base-promoted and self-catalyzed conditions in the synthesis of isocyanates from amines using triphosgene
Charalambides, Yiannis C.; et al, Synthetic Communications, 2007, 37(6), 1037-1044

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Reference
Design, synthesis and biological evaluation of pyrimidinamine derivatives containing urea moiety
Liu, Weiqin; et al, Heterocycles, 2023, 106(1), 67-81

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  5 min, 0 °C; 4 h, reflux
Reference
Naked Eye Detection of Anions by 2,2'-Bianthracene Derivative Bearing Urea Groups in Various Organic Solvents
Osawa, Kohei; et al, Chemistry Letters, 2020, 49(3), 290-294

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1,2-Dichloroethane
Reference
A new and efficient catalytic method for synthesizing isocyanates from carbamates
Uriz, Pedro; et al, Tetrahedron Letters, 2002, 43(9), 1673-1676

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Triethylamine ,  2-Chloro-1,3,2-benzodioxaborole Solvents: Toluene
Reference
Dealcoholysis process and catalysts for preparing isocyanates from urethanes
, Canada, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Acyclic and cyclic carbamic acids and esters, and their sulfur, selenium, tellurium, and phosphorus analogues'
Rossi, L., Science of Synthesis, 2005, 18, 461-648

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Proton sponge Solvents: Tetrahydrofuran
Reference
Synthesis of isocyanates from carboxylic acids using diphenylphosphoryl azide and 1,8-bis(dimethylamino)naphthalene
Gilman, Jeffrey W.; et al, Synthetic Communications, 1993, 23(3), 335-41

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
1.2 3 h, rt
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Reference
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
2.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
2.2 3 h, rt
2.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Reference
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Reference
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
2.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
3.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
3.2 3 h, rt
3.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Reference
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Toluene ;  36 h, 110 °C
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
2.2 Reagents: Methanol ;  30 min, rt
2.3 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Reference
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Sodium azide Solvents: Acetone ;  overnight, reflux
3.1 Reagents: Tetrabutylammonium perchlorate Solvents: Acetonitrile
4.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ;  30 min, rt
4.2 3 h, rt
4.3 Reagents: Acetic acid Solvents: Water ;  15 min, rt
Reference
Staudinger-Ureation: A new and fast reaction for surface post-functionalization
Godeau, Guilhem; et al, Materials Today Communications, 2016, 8, 165-171

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium hydroxide Catalysts: Silica ,  Chitosan Solvents: Water ;  pH 13, rt
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  80 °C
1.3 Reagents: Triphenylphosphine Catalysts: p-Toluenesulfonic acid ,  Nickel dichloride Solvents: Ethanol ;  4 h, 4 MPa, 180 °C
Reference
Non-noble metallic Fe catalyst systems for the reductive carbonylation of nitrobenzene
Zhang, Jun; et al, Huaxue Xuebao, 2012, 70(1), 35-38

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Methanol ;  1.5 h, rt
1.2 Solvents: Water ;  rt
Reference
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; rt → 0 °C
1.2 2 h, 0 °C; 4 h, 0 °C → rt
2.1 Solvents: Methanol ;  1.5 h, rt
2.2 Solvents: Water ;  rt
Reference
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride
George, Nathaniel; et al, RSC Advances, 2020, 10(40), 24017-24026

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Acetonitrile ;  60 min, rt
Reference
Production of Amidinyl Radicals via UV-Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines
Mekhemer, Islam M. A. ; et al, ACS Omega, 2020, 5(44), 28712-28721

1-Naphthyl isocyanate Raw materials

1-Naphthyl isocyanate Preparation Products

1-Naphthyl isocyanate Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:86-84-0)
PENG XING
18871490324
1400878899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86-84-0)
A LA DING
anhua.mao@aladdin-e.com

1-Naphthyl isocyanate Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-84-0)1-Naphthyl isocyanate
sfd15875
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